Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its piperidine ring substituted with a tert-butyl ester and a prop-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate: Similar in structure but with the prop-2-yn-1-yl group at a different position on the piperidine ring.
Tert-butyl 4-(prop-2-ynoxypiperidine-1-carboxylate): Contains an additional oxygen atom in the prop-2-ynyl group.
Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate]: Features a boron-containing group.
Uniqueness
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 1-prop-2-ynylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-8-14-9-6-11(7-10-14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHLFOILAJZNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-95-6 |
Source
|
Record name | tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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